molecular formula C24H28ClNO B14654534 alpha-(2-(Methylphenethylamino)ethyl)-4-biphenylmethanol hydrochloride CAS No. 50910-19-5

alpha-(2-(Methylphenethylamino)ethyl)-4-biphenylmethanol hydrochloride

Katalognummer: B14654534
CAS-Nummer: 50910-19-5
Molekulargewicht: 381.9 g/mol
InChI-Schlüssel: NUUCZTUMIHCJBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-(2-(Methylphenethylamino)ethyl)-4-biphenylmethanol hydrochloride is a complex organic compound that belongs to the class of phenethylamines This compound is characterized by its unique structure, which includes a biphenyl group attached to a methanol moiety, further linked to a phenethylamine derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-(Methylphenethylamino)ethyl)-4-biphenylmethanol hydrochloride typically involves multiple steps. One common method includes the reductive amination of a suitable ketone or aldehyde with a phenethylamine derivative. This process often requires a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-(2-(Methylphenethylamino)ethyl)-4-biphenylmethanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Alpha-(2-(Methylphenethylamino)ethyl)-4-biphenylmethanol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter pathways.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for various receptors.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of alpha-(2-(Methylphenethylamino)ethyl)-4-biphenylmethanol hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Alpha-(2-(Methylphenethylamino)ethyl)-4-biphenylmethanol hydrochloride is unique due to its biphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenethylamine derivatives and contributes to its specific interactions with molecular targets.

Eigenschaften

CAS-Nummer

50910-19-5

Molekularformel

C24H28ClNO

Molekulargewicht

381.9 g/mol

IUPAC-Name

[3-hydroxy-3-(4-phenylphenyl)propyl]-methyl-(2-phenylethyl)azanium;chloride

InChI

InChI=1S/C24H27NO.ClH/c1-25(18-16-20-8-4-2-5-9-20)19-17-24(26)23-14-12-22(13-15-23)21-10-6-3-7-11-21;/h2-15,24,26H,16-19H2,1H3;1H

InChI-Schlüssel

NUUCZTUMIHCJBF-UHFFFAOYSA-N

Kanonische SMILES

C[NH+](CCC1=CC=CC=C1)CCC(C2=CC=C(C=C2)C3=CC=CC=C3)O.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.